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molecular formula C9H12N2O B8626456 2-Butanamido pyridine

2-Butanamido pyridine

Cat. No. B8626456
M. Wt: 164.20 g/mol
InChI Key: CJQHIWRBVAXFDG-UHFFFAOYSA-N
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Patent
US05290943

Procedure details

To 53.6 g of an aqueous solution containing 0.2 mol of 2-butanamido pyridine (If), a solution containing 71 g (0.5 mol) of disodium hydrogenphosphate dissolved in 490 g of water was added. To this mixture, a solution containing 54.2 g (0.34 mol) of bromine dissolved in 54 g of acetic acid was added with stirring at 10°-17° C. for 5 hours. After having been stirred at room temperature for one hour and then at 60° C. for one hour, the mixture was cooled. The crystal precipitated thereby was filtered. After the crystal was washed with water and dried, 43.7 g (yield: 89.8%) of 2-butanamido-5-bromopyridine (IIf) was obtained as a pale brown crystal.
[Compound]
Name
aqueous solution
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
54.2 g
Type
reactant
Reaction Step Three
Name
Quantity
490 g
Type
solvent
Reaction Step Four
Quantity
54 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].P([O-])([O-])(O)=O.[Na+].[Na+].[Br:20]Br>O.C(O)(=O)C>[C:1]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Br:20])=[CH:9][N:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
aqueous solution
Quantity
53.6 g
Type
reactant
Smiles
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CCC)(=O)NC1=NC=CC=C1
Step Two
Name
disodium hydrogenphosphate
Quantity
71 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
54.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
490 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
54 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 10°-17° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After having been stirred at room temperature for one hour
Duration
1 h
WAIT
Type
WAIT
Details
at 60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
The crystal precipitated
FILTRATION
Type
FILTRATION
Details
thereby was filtered
WASH
Type
WASH
Details
After the crystal was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)(=O)NC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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